7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC20382532
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4F3N3 |
|---|---|
| Molecular Weight | 187.12 g/mol |
| IUPAC Name | 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-4-11-12-6(13)3-5/h1-4H |
| Standard InChI Key | DCMIYPGLSJFYLV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=NN=C2C=C1C(F)(F)F |
Introduction
Structural and Chemical Properties
The core structure of 7-(trifluoromethyl)-[1,2,] triazolo[4,3-a]pyridine consists of a triazole ring fused to a pyridine moiety, with a trifluoromethyl (-CF₃) group at the 7-position. Key properties include:
-
Molecular Formula: C₈H₄F₃N₃
-
Molecular Weight: 199.14 g/mol
-
CAS Registry Number: 1903166-18-6 (for derivatives).
The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating blood-brain barrier penetration in central nervous system (CNS)-targeted therapies . X-ray crystallography and NMR studies confirm planar geometry, with the -CF₃ group inducing electronic effects that modulate binding to enzymatic pockets .
Synthetic Methodologies
Cyclocondensation of Hydrazine Derivatives
A common route involves cyclocondensation of 2-hydrazinopyridine derivatives with carboxylic acids or nitriles. For example:
-
Patent CN103613594A : Reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids under ultrasonic irradiation (105°C, 3 hours) yields 7-CF₃-triazolopyridines. Optimized conditions achieve 44–60% yields (Table 1).
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 2-Hydrazino-3-chloro-5-CF₃-pyridine + 2-methoxybenzoic acid | 3-(2-Methoxyphenyl)-7-CF₃-triazolopyridine | 44 | Ultrasonic, 105°C |
| 2-Hydrazino-3-chloro-5-CF₃-pyridine + 4-propylbenzoic acid | 3-(4-Propylphenyl)-7-CF₃-triazolopyridine | 60 | Ultrasonic, 105°C |
Anion-Mediated Microwave Synthesis
A one-pot method reported by Pandurangan et al. uses tetrabutylammonium fluoride (TBAF) to mediate cyclization of thiosemicarbazides under microwave irradiation. This approach achieves moderate yields (50–70%) and avoids heavy metal catalysts.
Late-Stage Functionalization
Bromination or iodination at the 3-position enables further derivatization. For instance, 3-bromo-7-CF₃-triazolopyridine (PubChem CID: 105515666) serves as a key intermediate for Suzuki-Miyaura cross-coupling .
Pharmacological Applications
mGluR2 Positive Allosteric Modulators (PAMs)
7-CF₃-triazolopyridines exhibit potent mGluR2 PAM activity, with kinetic profiling showing residence times (RT) critical for sustained efficacy:
-
Compound 9 (JNJ-46356479): RT = 120 minutes; reduces REM sleep in vivo by 60% at 10 mg/kg .
-
JNJ-46281222: EC₅₀ = 12 nM; improves cognitive function in rodent models of schizophrenia .
IDO1 Inhibitors
Triazolopyridines with 7-CF₃ substitution inhibit IDO1, an immunosuppressive enzyme overexpressed in tumors:
-
Lead Compound : IC₅₀ = 0.8 μM; >100-fold selectivity over TDO and CYP450 isoforms.
-
Mechanism: Coordination with heme iron in the IDO1 active site, confirmed by docking studies .
Nav1.5 Channel Blockers
Derivatives like GS-967 (PubChem CID: 58118983) block cardiac sodium channels (Nav1.5), offering antiarrhythmic potential:
Structure-Activity Relationships (SAR)
-
Position 7: The -CF₃ group is critical for target affinity. Replacement with -Cl or -Br reduces mGluR2 binding by 10-fold .
-
Position 3: Substituents like cyclopropylmethyl or aryl groups enhance metabolic stability. For example, 3-cyclopropylmethyl derivatives show t₁/₂ > 4 hours in human liver microsomes .
-
Position 8: Halogenation (e.g., -Cl, -Br) improves CNS penetration but increases off-target kinase activity .
Comparative Pharmacokinetics
| Parameter | 7-CF₃-Triazolopyridine (mGluR2 PAM) | GS-967 (Nav1.5 Blocker) |
|---|---|---|
| Oral Bioavailability | 85% (rat) | 92% (dog) |
| Plasma t₁/₂ | 6.2 hours | 8.5 hours |
| CYP Inhibition | None (≥10 μM) | Moderate (CYP2C9) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume